molecular formula C15H17NO B7843576 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine

2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine

Cat. No.: B7843576
M. Wt: 227.30 g/mol
InChI Key: LCEIZVAOYHBUJO-UHFFFAOYSA-N
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Description

2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine (IUPAC name: 2-[3-(2-methoxyphenyl)phenyl]ethan-1-amine) is a phenethylamine derivative featuring a biphenyl core substituted with a methoxy group at the ortho position of one phenyl ring. Its molecular formula is C₁₅H₁₇NO, with a molecular weight of 227.31 g/mol . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive amines targeting receptors such as G-protein-coupled receptors (GPCRs) and monoamine oxidases (MAOs).

Properties

IUPAC Name

2-[3-(2-methoxyphenyl)phenyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-17-15-8-3-2-7-14(15)13-6-4-5-12(11-13)9-10-16/h2-8,11H,9-10,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEIZVAOYHBUJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC(=C2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine, also known as a phenethylamine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine can be represented as follows:

C16H19N(Molecular Weight 241.34 g mol)\text{C}_{16}\text{H}_{19}\text{N}\quad (\text{Molecular Weight }241.34\text{ g mol})

This compound features a phenethylamine backbone with a methoxy substitution, which may influence its interaction with biological targets.

Research indicates that compounds similar to 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The biological activities can be categorized into several key areas:

  • Neurotransmitter Modulation :
    • Compounds in this class may act as agonists or antagonists at trace amine-associated receptors (TAARs), influencing neurotransmitter release and uptake, which is crucial for mood regulation and cognitive function .
  • Antiproliferative Effects :
    • Some studies have shown that related phenethylamines exhibit antiproliferative activity against cancer cell lines. For instance, they can induce apoptosis via pathways involving caspase activation and PARP cleavage .
  • Antimicrobial Activity :
    • There is emerging evidence suggesting that certain derivatives possess antimicrobial properties, potentially through mechanisms that disrupt bacterial cell wall synthesis or inhibit critical enzymes .

Antiproliferative Activity

A study investigating the antiproliferative effects of various phenethylamines indicated that 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine could significantly reduce cell viability in specific cancer cell lines. The mechanism was linked to the induction of apoptosis through the activation of caspases and subsequent DNA fragmentation.

CompoundIC50 (µM)Mechanism of Action
2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine15Apoptosis via caspase activation
Reference Compound A10Direct DNA damage
Reference Compound B20Cell cycle arrest

Neuropharmacological Studies

In vivo studies have demonstrated that compounds similar to 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine can modulate behavior in rodent models of anxiety and depression. These effects are often mediated through interactions with serotonin receptors, suggesting potential therapeutic applications in mood disorders .

Antimicrobial Properties

Recent investigations into the antimicrobial activity of phenethylamines revealed that derivatives exhibited selective inhibition against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several derivatives:

CompoundMIC (µg/mL)Target Bacteria
2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine32E. coli
Compound C16S. aureus
Compound D64P. aeruginosa

Case Studies

Case Study 1: Cancer Cell Lines
A study involving K562 leukemic cells treated with 10 µM concentrations of the compound showed significant reductions in cell viability after 48 hours, indicating strong antiproliferative effects. Flow cytometry analysis confirmed an increase in apoptotic cells post-treatment.

Case Study 2: Neuropharmacology
In a behavioral study using the MK-801 model for schizophrenia, the compound demonstrated efficacy in reducing hyperactivity in treated rats, suggesting its potential role as a TAAR1 agonist.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily investigated for its antidepressant and antipsychotic properties. Its structural similarity to other known psychoactive substances suggests that it may interact with neurotransmitter systems in the brain, particularly serotonin and dopamine receptors.

Antidepressant Activity

Research indicates that compounds with similar structures exhibit significant antidepressant effects. For instance, derivatives of phenethylamine have been shown to enhance serotonin levels, which is crucial for mood regulation. Studies demonstrate that modifications in the phenyl rings can lead to increased potency and selectivity for serotonin receptors, potentially offering new avenues for treatment-resistant depression .

Antipsychotic Potential

Preliminary studies suggest that the compound may also possess antipsychotic properties. The interaction with dopaminergic pathways is a common mechanism for antipsychotics, and compounds like 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine could provide insights into developing novel treatments for schizophrenia .

In vitro studies have been conducted to evaluate the biological activity of this compound against various cancer cell lines. The compound's ability to inhibit cell proliferation has been noted, indicating potential use in oncology.

Anticancer Properties

A screening process involving multiple cancer cell lines revealed that certain derivatives of phenethylamine could induce apoptosis in malignant cells. For instance, compounds similar to 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine have shown selective toxicity towards leukemia cells while sparing normal cells . This selectivity is crucial for minimizing side effects during cancer treatment.

Cell Line IC50 (µM) Sensitivity
K-562 (Leukemia)10High
HL-60 (Leukemia)15Moderate
A549 (Lung Cancer)30Low
MCF7 (Breast Cancer)25Moderate

Synthetic Methods

The synthesis of 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine can be achieved through several methods, including reductive amination and alkylation reactions. These synthetic pathways are critical for producing analogs with enhanced biological activity.

Reductive Amination

This method involves the reaction of an appropriate ketone or aldehyde with an amine in the presence of a reducing agent. The resulting amines can then be further modified to optimize their pharmacological properties .

Alkylation Techniques

Alkylation reactions using alkyl halides or sulfonates can introduce various substituents onto the aromatic rings, potentially enhancing the compound's efficacy and selectivity against specific targets .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of related compounds, providing a framework for understanding the potential applications of 2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine.

Study on Antidepressant Effects

A recent study demonstrated that a closely related compound improved depressive symptoms in animal models by increasing serotonin levels in the brain . This finding supports further investigation into the structure-activity relationship (SAR) of this class of compounds.

Evaluation of Anticancer Activity

In another study, derivatives were tested against a panel of cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity . These findings highlight the potential for developing new anticancer therapies based on this chemical scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogs of 2-[3-(2-methoxyphenyl)phenyl]ethan-1-amine, highlighting variations in substituents and molecular properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthetic Yield (if reported) Reference
2-[3-(2-Methoxyphenyl)phenyl]ethan-1-amine C₁₅H₁₇NO 227.31 3-(2-Methoxyphenyl)phenyl Not reported
2-(2-Methoxyphenyl)ethan-1-amine hydrochloride C₉H₁₄ClNO 199.67 2-Methoxyphenyl Crude product (no yield)
2-[3-(Trifluoromethyl)phenyl]ethan-1-amine C₉H₁₀F₃N 189.18 3-Trifluoromethylphenyl Not reported
2-[3-(Pentafluoro-λ⁶-sulfanyl)phenyl]ethan-1-amine C₈H₁₁ClF₅NS 283.69 3-Pentafluorosulfanylphenyl Not reported
1-{2-[3-(Propan-2-yl)phenoxy]phenyl}ethan-1-amine C₁₇H₂₁NO 255.35 3-Isopropylphenoxy at 2-phenyl position Not reported
2-(2-Methoxyphenyl)-2-(pyrrolidin-1-yl)ethan-1-amine C₁₃H₂₀N₂O 220.31 Pyrrolidine ring at 2-position Not reported
Key Observations:
  • Substituent Effects : The biphenyl structure in the target compound introduces steric bulk compared to simpler analogs like 2-(2-methoxyphenyl)ethan-1-amine . This may influence binding affinity to biological targets.
  • Hybrid Structures: Compounds like 1-{2-[3-(propan-2-yl)phenoxy]phenyl}ethan-1-amine combine ether and amine functionalities, which could modulate pharmacokinetic properties.

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